An In-depth Technical Guide to the Physicochemical Characterization of N'-(6-chloropyridin-2-yl)propanehydrazide
An In-depth Technical Guide to the Physicochemical Characterization of N'-(6-chloropyridin-2-yl)propanehydrazide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
N'-(6-chloropyridin-2-yl)propanehydrazide is a heterocyclic compound of interest within medicinal chemistry and drug discovery, yet it remains a poorly characterized entity in the public domain. This technical guide provides a comprehensive framework for the systematic evaluation of its core physicochemical properties. In the absence of extensive published experimental data, this document serves as a roadmap for researchers, outlining robust, field-proven methodologies for its synthesis, purification, and detailed physicochemical analysis. The protocols herein are designed to build a foundational understanding of the molecule's behavior, a critical prerequisite for any further development in a pharmaceutical or agrochemical context. We will detail experimental choices grounded in established standards, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH), to ensure data integrity and reproducibility.
Introduction and Molecular Overview
N'-(6-chloropyridin-2-yl)propanehydrazide belongs to the class of N-arylhydrazides, a structural motif present in many biologically active compounds. The molecule incorporates a 6-chloropyridine ring, a common pharmacophore known to modulate the electronic and steric properties of a molecule, and a propanehydrazide moiety, which can participate in hydrogen bonding and may be susceptible to hydrolysis. A thorough understanding of its fundamental physicochemical properties, such as solubility, pKa, lipophilicity (logP), and stability, is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulation strategies.
Table 1: Core Molecular Identifiers for N'-(6-chloropyridin-2-yl)propanehydrazide
| Identifier | Value | Source |
| CAS Number | 66999-52-8 | Commercial Supplier Data |
| Molecular Formula | C₈H₁₀ClN₃O | Calculated |
| Molecular Weight | 200.64 g/mol | Calculated |
| Canonical SMILES | CCC(=O)NNC1=NC(=CC=C1)Cl | Calculated |
Synthesis and Structural Elucidation
A reliable synthetic route is the first step in characterizing any novel compound. Based on established methods for N-aryl hydrazide synthesis, a plausible and efficient pathway is proposed.[1][2]
Proposed Synthetic Pathway: Copper-Catalyzed N-Arylation
A robust method for forming the crucial C-N bond is the copper-catalyzed coupling of a hydrazide with an aryl halide.[1][3] This approach is often favored for its functional group tolerance and milder reaction conditions compared to older methods.
Caption: Proposed synthesis via copper-catalyzed N-arylation.
Experimental Protocol: Synthesis
-
Vessel Preparation: An oven-dried Schlenk tube is charged with CuI (5 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (1.4 equivalents). The tube is evacuated and backfilled with argon.
-
Reagent Addition: Propanehydrazide (1.2 equivalents), 2,6-dichloropyridine (1.0 equivalent), and anhydrous DMF are added under argon.
-
Reaction: The Schlenk tube is sealed, and the mixture is stirred at 80°C for 21 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Structural Verification
The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the molecule. Predicted chemical shifts, which can be generated using software like ACD/Labs NMR Predictor or open databases like nmrshiftdb2, serve as a valuable comparison.[5][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely using a soft ionization technique like ESI, will confirm the molecular weight and elemental composition.[4][7] The fragmentation pattern observed in MS/MS can provide further structural information.[8][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, such as the N-H stretches of the hydrazide, the C=O of the amide, and the C=N and C-Cl vibrations of the pyridine ring.
Physicochemical Property Determination
The following sections outline the experimental determination of key physicochemical properties, adhering to internationally recognized guidelines to ensure data quality and comparability.
Aqueous Solubility
Aqueous solubility is a critical parameter influencing bioavailability. The OECD 105 guideline provides a robust framework for its determination.[10][11]
Experimental Protocol: Flask Method (OECD 105)
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
-
Equilibration: An excess amount of N'-(6-chloropyridin-2-yl)propanehydrazide is added to a known volume of water (or buffer of a specific pH) in a flask. The flask is agitated at a constant temperature (e.g., 25°C) until equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the solid phase from the saturated solution.
-
Quantification: The concentration of the compound in the clear aqueous phase is determined using a validated analytical method, such as HPLC-UV.
Acid Dissociation Constant (pKa)
The pKa value dictates the ionization state of a molecule at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets. The pyridine nitrogen and the hydrazide moiety are the likely ionizable centers. The OECD 112 guideline details appropriate methods.[12][13]
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water with a co-solvent if solubility is low).
-
Titration: The solution is titrated with a standardized solution of strong acid (e.g., HCl) and then back-titrated with a strong base (e.g., NaOH), while the pH is continuously monitored with a calibrated electrode.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the molecule is half-ionized.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which is crucial for predicting its ability to cross biological membranes. The shake-flask method is the gold standard for logP determination.[][15][16]
Experimental Protocol: Shake-Flask Method (OECD 107)
-
Phase Preparation: n-octanol and water (or a pH 7.4 buffer for logD) are mutually saturated by shaking them together overnight and then separating the phases.
-
Partitioning: The compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a precise volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken until equilibrium is achieved.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Table 2: Summary of Physicochemical Properties to be Determined
| Property | Method | Guideline | Significance |
| Aqueous Solubility | Flask Method | OECD 105 | Bioavailability, Formulation |
| pKa | Potentiometric Titration | OECD 112 | Ionization state, ADME |
| logP / logD | Shake-Flask Method | OECD 107 | Membrane permeability, ADME |
| Stability | ICH Conditions | ICH Q1A(R2) | Shelf-life, Degradation pathways |
Chemical Stability
Understanding the stability of a compound under various conditions is essential for determining its shelf-life and identifying potential degradation products. The ICH Q1A(R2) guideline provides a framework for stability testing.[17][18][19][20]
Experimental Protocol: Forced Degradation and Long-Term Stability
-
Forced Degradation: The compound is subjected to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation pathways and to develop a stability-indicating analytical method (typically HPLC).
-
Long-Term Stability: The solid compound is stored under controlled long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[18]
-
Analysis: Samples are withdrawn at specified time points (e.g., 0, 3, 6, 12 months) and analyzed for purity and the presence of degradants using the stability-indicating method.
Conclusion
While N'-(6-chloropyridin-2-yl)propanehydrazide is currently under-characterized, this guide provides a comprehensive and scientifically rigorous framework for its complete physicochemical evaluation. By following these established protocols, researchers can generate high-quality, reproducible data that will be crucial for any future development efforts. This systematic approach ensures that key parameters influencing the compound's behavior are well understood, mitigating risks and enabling informed decisions in drug discovery and development pipelines.
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